alpha,beta-Dimethylcyclohexanepropanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63450-10-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-cyclohexyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H22O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h9-12H,3-8H2,1-2H3 |
InChI Key |
UNFLPVPOSGWAPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies for Alpha,beta Dimethylcyclohexanepropanol
Precursor Synthesis and Reactant Generation
The initial phase in the synthesis of alpha,beta-Dimethylcyclohexanepropanol is the preparation of key chemical building blocks. This involves the synthesis of intermediates that will ultimately be coupled to form the target molecule.
The elaboration of the propanol (B110389) side chain of this compound typically begins with smaller, commercially available starting materials. The "alpha,beta-dimethyl" portion of the propanol side chain suggests the use of a propyl fragment with two methyl substituents. A common strategy for creating such a fragment is through the use of a Grignard reagent. For instance, a propyl magnesium halide, substituted with methyl groups at the alpha and beta positions, could serve as a key intermediate. The synthesis of this specific Grignard reagent would start from the corresponding alkyl halide.
Alternatively, an alpha,beta-unsaturated ketone could be employed as a precursor, where the subsequent reaction steps would involve the addition of the cyclohexyl moiety and reduction of the keto group. The preparation of such unsaturated ketones can be achieved through methods like the Michael and Aldol (B89426) condensation reactions. youtube.com
A critical component in the synthesis of this compound is a cyclohexyl precursor bearing functional groups that allow for the attachment of the propanol side chain. A common and effective precursor is a dimethylcyclohexanecarboxaldehyde. The aldehyde group provides an electrophilic site for nucleophilic attack, enabling the formation of the carbon-carbon bond that constitutes the side chain.
The synthesis of dimethylcyclohexanecarboxaldehyde derivatives can be achieved through various routes. One potential method involves the Diels-Alder reaction between a diene, such as isoprene, and an alpha,beta-unsaturated aldehyde, like crotonaldehyde, to form a dimethyl-cyclohexene-1-carboxaldehyde. google.com Subsequent hydrogenation of the cyclohexene (B86901) ring would yield the desired saturated dimethylcyclohexanecarboxaldehyde. The existence and properties of various isomers, such as 2,3-dimethylcyclohexane-1-carbaldehyde and 2,2-dimethylcyclohexane-1-carboxaldehyde, are documented in chemical databases. nih.govchemeo.com
Another approach to obtaining cyclohexyl precursors is through the reduction of substituted phenols. For example, the liquid-phase hydrogenation of o-cresol (B1677501) (2-methylphenol) over a catalyst like Raney nickel can yield o-methylcyclohexanone and o-methylcyclohexanol. google.com The resulting cyclohexanone (B45756) can then be further functionalized to introduce the necessary aldehyde group for the subsequent Grignard reaction.
| Precursor Type | Synthetic Method | Key Reactants | Reference |
| Dimethylcyclohexanecarboxaldehyde | Diels-Alder Reaction & Hydrogenation | Isoprene, Crotonaldehyde | google.com |
| Substituted Cyclohexanone | Hydrogenation of Substituted Phenol | o-Cresol, Hydrogen | google.com |
Carbon-Carbon Bond Formation Strategies
With the necessary precursors in hand, the next crucial step is the formation of the carbon-carbon bond that connects the cyclohexyl ring to the propanol side chain. The Grignard reaction is a powerful and widely used method for this purpose.
The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In the context of synthesizing this compound, this would entail the reaction of a dimethylcyclohexyl magnesium halide with a suitable carbonyl compound, or more likely, the reaction of a suitable alkyl magnesium halide with a dimethylcyclohexanecarboxaldehyde.
The stoichiometric application of a Grignard reagent to an aldehyde is a classic method for the synthesis of secondary alcohols. libretexts.org In a plausible synthesis of this compound, a Grignard reagent derived from a halogenated propane (B168953) with methyl substituents at the alpha and beta positions would be added to a dimethylcyclohexanecarboxaldehyde. The reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.
The general scheme for this reaction is as follows:
Formation of the Grignard Reagent: An appropriate alkyl halide is reacted with magnesium metal in an ether solvent.
Addition to the Aldehyde: The prepared Grignard reagent is then reacted with the dimethylcyclohexanecarboxaldehyde.
Acidic Workup: The reaction mixture is treated with a dilute acid to protonate the intermediate and yield this compound.
| Reaction Step | Description | Key Reagents |
| 1 | Grignard Reagent Formation | Alkyl Halide, Magnesium |
| 2 | Nucleophilic Addition | Grignard Reagent, Dimethylcyclohexanecarboxaldehyde |
| 3 | Protonation | Dilute Acid (e.g., H3O+) |
The mechanism of the Grignard addition to a carbonyl compound is generally understood to involve the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. The reaction is believed to proceed through a polar, four-centered transition state. masterorganicchemistry.com The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.
In some cases, particularly with sterically hindered reactants or certain substrates, a single-electron transfer (SET) mechanism may compete with or dominate the polar mechanism. masterorganicchemistry.com The SET mechanism involves the transfer of an electron from the Grignard reagent to the carbonyl compound, forming a radical anion and a radical cation. These radical species then combine to form the product. The prevalence of one mechanism over the other can be influenced by factors such as the structure of the reactants, the solvent, and the presence of impurities.
Alternative Organometallic Reagent Utilizations (e.g., Organozinc, Organolithium)
The synthesis of α,β-Dimethylcyclohexanepropanol can be approached through the application of organometallic reagents, such as organozinc and organolithium compounds. These reagents are potent nucleophiles capable of forming new carbon-carbon bonds by reacting with electrophilic carbonyl groups.
Organozinc Reagents in Reformatsky-type Reactions:
A plausible route to a precursor of α,β-Dimethylcyclohexanepropanol involves a Reformatsky-type reaction. This reaction typically employs an α-halo ester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org In a hypothetical synthesis, 2,3-dimethylcyclohexanone could react with ethyl 2-bromopropionate in the presence of activated zinc. The resulting organozinc reagent, a zinc enolate, would then add to the carbonyl group of the cyclohexanone. Subsequent hydrolysis of the ester would yield a β-hydroxy acid, which could then be reduced to the target diol. The reactivity of organozinc reagents is generally lower than that of organolithium or Grignard reagents, which can be advantageous in preventing undesired side reactions. wikipedia.org
Organolithium Reagents:
Organolithium reagents offer a more reactive alternative for the synthesis of α,β-Dimethylcyclohexanepropanol. A potential synthetic route would involve the reaction of an appropriate organolithium reagent with 2,3-dimethylcyclohexanone. For instance, the addition of 1-propyllithium to 2,3-dimethylcyclohexanone would directly form the lithium alkoxide of the target tertiary alcohol. A subsequent aqueous workup would then protonate the alkoxide to yield α,β-Dimethylcyclohexanepropanol. masterorganicchemistry.com Organolithium reagents are known for their high reactivity and are less prone to side reactions like enolization compared to Grignard reagents, especially with hindered ketones. libretexts.org
Table 1: Comparison of Organometallic Reagents for Synthesis
| Reagent Type | Typical Reaction | Proposed Precursors for α,β-Dimethylcyclohexanepropanol | Key Considerations |
| Organozinc | Reformatsky Reaction | 2,3-dimethylcyclohexanone, ethyl 2-bromopropionate, Zinc | Lower reactivity, good for functional group tolerance. wikipedia.orgnih.gov |
| Organolithium | Nucleophilic Addition | 2,3-dimethylcyclohexanone, 1-propyllithium | High reactivity, suitable for hindered ketones. masterorganicchemistry.comlibretexts.org |
Aldol Condensation and Related Carbonyl Chemistry Pathways
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that could be adapted for the synthesis of an unsaturated precursor to α,β-Dimethylcyclohexanepropanol. This reaction involves the nucleophilic addition of an enolate to a carbonyl group. libretexts.org
A potential pathway would involve the base-catalyzed Aldol condensation of 2,3-dimethylcyclohexanone with propanal. In this reaction, a base would deprotonate the α-carbon of 2,3-dimethylcyclohexanone to form a nucleophilic enolate. This enolate would then attack the electrophilic carbonyl carbon of propanal. The resulting β-hydroxy ketone, upon heating, would undergo dehydration to yield an α,β-unsaturated ketone. Subsequent reduction of both the ketone and the double bond would be necessary to arrive at the target compound, α,β-Dimethylcyclohexanepropanol. The choice of base and reaction conditions would be critical to control the outcome of the reaction and minimize side products. iitm.ac.inyoutube.com
Table 2: Proposed Aldol Condensation Pathway
| Step | Reaction | Reactants | Product |
| 1 | Enolate Formation | 2,3-dimethylcyclohexanone, Base (e.g., NaOH) | Enolate of 2,3-dimethylcyclohexanone |
| 2 | Nucleophilic Addition | Enolate of 2,3-dimethylcyclohexanone, Propanal | β-hydroxy ketone intermediate |
| 3 | Dehydration | β-hydroxy ketone intermediate | α,β-unsaturated ketone |
| 4 | Reduction | α,β-unsaturated ketone | α,β-Dimethylcyclohexanepropanol |
Hydrogenation and Reduction Techniques
Catalytic Hydrogenation of Aromatic Precursors
Catalytic hydrogenation is a widely used method for the reduction of aromatic rings to their corresponding cycloalkanes. This approach could be employed in a multi-step synthesis of α,β-Dimethylcyclohexanepropanol starting from an aromatic precursor.
A hypothetical aromatic precursor, such as 3-(2,3-dimethylphenyl)propan-1-ol, could be subjected to catalytic hydrogenation. This process would involve the use of a heterogeneous catalyst, typically a noble metal like rhodium or ruthenium supported on carbon, under hydrogen pressure. mdpi.com These catalysts are effective for the hydrogenation of aromatic rings under relatively mild conditions.
While rhodium and ruthenium are often preferred for aromatic ring hydrogenation, palladium-based catalysts, such as palladium on carbon (Pd/C), can also be utilized, although they may require more forcing conditions for the reduction of the aromatic ring. tandfonline.com A more common application for palladium catalysts in a potential synthesis of α,β-Dimethylcyclohexanepropanol would be the hydrogenation of an unsaturated precursor, such as 3-(2,3-dimethylcyclohex-1-en-1-yl)propan-1-ol. Palladium on carbon is a highly efficient catalyst for the reduction of carbon-carbon double bonds. researchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. rsc.org
The efficiency and selectivity of catalytic hydrogenation are highly dependent on several parameters.
Pressure: Higher hydrogen pressures generally increase the rate of hydrogenation. For the reduction of aromatic rings, higher pressures are often necessary to overcome the stability of the aromatic system. mdpi.com
Temperature: The reaction temperature also influences the reaction rate. However, excessively high temperatures can lead to side reactions, such as hydrogenolysis.
Catalyst Loading: The amount of catalyst used can affect the reaction time. A higher catalyst loading will generally lead to a faster reaction, but economic and environmental considerations are also important.
Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.
Table 3: Typical Parameters for Catalytic Hydrogenation
| Parameter | Aromatic Ring Hydrogenation | Alkene Hydrogenation |
| Catalyst | Rh/C, Ru/C | Pd/C, PtO2 |
| Pressure | High (e.g., 5 MPa) mdpi.com | Low to moderate (e.g., atmospheric to 5 MPa) |
| Temperature | Elevated (e.g., 100-150 °C) | Room temperature to moderate |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% |
Stereochemical Control in Reduction Steps
The reduction of a carbonyl group in a precursor molecule can lead to the formation of a new stereocenter. Therefore, controlling the stereochemical outcome of this reduction is crucial for the synthesis of a specific stereoisomer of α,β-Dimethylcyclohexanepropanol.
If the synthesis proceeds through a β-hydroxy ketone intermediate, as in the Aldol condensation pathway, the reduction of the ketone can be controlled to favor the formation of either the syn- or anti-1,3-diol. For example, chelation-controlled reductions using reagents like zinc borohydride (B1222165) often favor the formation of syn-diols. Conversely, non-chelating reducing agents, such as those used in Evans-Saksena reductions, can lead to the formation of anti-diols. The choice of reducing agent and reaction conditions allows for the selective synthesis of the desired diastereomer. rsc.orgoup.comacs.org
Other Established and Novel Synthetic Pathways
The synthesis of this compound can be envisioned through various established chemical transformations. These hypothetical pathways are primarily based on the formation of carbon-carbon bonds and the reduction of carbonyl functionalities.
One potential approach involves a Grignard reaction , a powerful and versatile method for creating carbon-carbon bonds. libretexts.orgperfumerflavorist.com This would likely involve the reaction of a Grignard reagent derived from a halogenated dimethylcyclohexane with propanal. The subsequent acidic workup of the intermediate would yield the target alcohol. The specific stereoisomers of the final product would be dependent on the stereochemistry of the starting dimethylcyclohexane and the reaction conditions.
Another viable strategy could be the reduction of a corresponding ketone , specifically 4-cyclohexyl-3-methylbutan-2-one. This ketone precursor could potentially be synthesized through various methods, such as the acylation of a suitable cyclohexyl derivative. The reduction of the ketone to the secondary alcohol can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereoselectivity of the reaction. Common reducing agents for such a transformation include sodium borohydride and lithium aluminum hydride.
Drawing inspiration from the synthesis of the structurally similar compound 2,2-dimethyl-3-cyclohexyl-1-propanol, an alkylation and subsequent reduction pathway could be adapted. google.com This would hypothetically involve the alkylation of a propanal derivative with a suitable dimethylcyclohexyl halide. The resulting aldehyde would then be reduced to the primary alcohol.
Furthermore, a multi-step synthesis starting from cyclohexanecarboxaldehyde could be considered. This might involve an initial aldol condensation with propanal to form an α,β-unsaturated aldehyde, followed by methylation at the alpha and beta positions. The final step would be the reduction of the aldehyde group to a primary alcohol.
While these proposed pathways are based on well-established and reliable organic reactions, it is important to reiterate that their application to the specific synthesis of this compound has not been documented in the reviewed literature. Experimental validation would be necessary to determine the feasibility, yields, and stereochemical outcomes of these hypothetical routes.
Below is a table summarizing the key aspects of these potential synthetic methodologies.
| Synthetic Pathway | Key Reactions | Potential Starting Materials | Key Considerations |
| Grignard Reaction | Grignard reagent formation, Nucleophilic addition | Halogenated dimethylcyclohexane, Propanal | Control of stereochemistry, Grignard reagent stability |
| Ketone Reduction | Ketone synthesis (e.g., acylation), Carbonyl reduction | Dimethylcyclohexane derivative, Acylating agent | Stereoselectivity of the reduction |
| Alkylation and Reduction | Alkylation of an enolate, Carbonyl reduction | Propanal derivative, Dimethylcyclohexyl halide | Regioselectivity of alkylation |
| Multi-step Synthesis | Aldol condensation, Methylation, Carbonyl reduction | Cyclohexanecarboxaldehyde, Propanal | Control of multiple reaction steps, Purification of intermediates |
Reaction Mechanisms and Chemical Transformations of Alpha,beta Dimethylcyclohexanepropanol
Detailed Reaction Mechanisms of Formation
The formation of alpha,beta-Dimethylcyclohexanepropanol can be achieved through various synthetic routes, each involving a series of elementary steps. Two plausible methods are the Grignard reaction and the Reformatsky reaction, followed by reduction.
A plausible synthetic route to this compound involves the reaction of a cyclohexyl magnesium halide with an appropriate alpha,beta-unsaturated carbonyl compound, followed by reduction. Another potential pathway is the reaction of a dimethylcyclohexyl magnesium halide with propanal. These reactions are typically followed by a reduction step to yield the final alcohol product. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com
Elucidation of Elementary Steps in Multi-Step Syntheses
Grignard Reaction Route:
A likely multi-step synthesis begins with the reaction of a substituted cyclohexylmagnesium bromide with propionaldehyde. The elementary steps are as follows:
Formation of the Grignard Reagent: A dimethylcyclohexyl bromide reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent.
Nucleophilic Addition: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This results in the formation of a magnesium alkoxide intermediate. youtube.com
Protonation: The intermediate is then treated with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the alkoxide, yielding the final this compound. libretexts.org
Reformatsky Reaction Route:
Alternatively, a Reformatsky reaction provides a pathway to a precursor of the target molecule. iitk.ac.inrecnotes.comlibretexts.org
Formation of the Organozinc Reagent: An alpha-bromo ester, such as ethyl 2-bromopropionate, reacts with zinc dust to form an organozinc reagent, often referred to as a Reformatsky enolate. libretexts.org
Addition to a Ketone: This enolate then adds to a dimethylcyclohexanone. The reaction proceeds through a six-membered ring transition state. libretexts.org
Hydrolysis: Subsequent acidic workup hydrolyzes the zinc alkoxide to give a beta-hydroxy ester. recnotes.com
Reduction: The ester group of the beta-hydroxy ester is then reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiH4), yielding this compound.
Transition State Analysis in Key Transformations
In the Grignard and Reformatsky reactions, the stereochemical outcome is often determined by the transition state geometry. For instance, in the addition of the Reformatsky reagent to a ketone, a chair-like six-membered transition state is proposed. libretexts.org The substituents on the ketone and the enolate will prefer to occupy equatorial positions to minimize steric hindrance, thus influencing the diastereoselectivity of the reaction.
Computational studies on similar reactions, such as organocatalytic intramolecular Michael additions, have utilized quantum-chemical calculations to analyze the transition states and understand the origins of high stereocontrol. iitk.ac.in
Stereoselectivity and Enantioselective Synthesis Research
The presence of two stereocenters in this compound (at the alpha and beta carbons relative to the hydroxyl group) means that its synthesis requires careful control of stereochemistry to obtain a specific stereoisomer.
Control of Stereochemical Outcomes in this compound Production
The control of stereochemical outcomes in the synthesis of molecules with multiple stereocenters is a significant area of research. nih.gov For a molecule like this compound, the relative stereochemistry of the two chiral centers can be influenced by the choice of reagents and reaction conditions.
Diastereoselective Approaches
Diastereoselectivity in the synthesis of this compound can be achieved through several strategies. One common approach is substrate-controlled diastereoselection, where the existing chirality in the starting material directs the formation of the new stereocenter. For example, using a chiral dimethylcyclohexanone in a Reformatsky reaction would likely lead to a diastereoselective addition.
Another approach is reagent-controlled diastereoselection, where a chiral reagent is used to favor the formation of one diastereomer over another. For instance, the use of a chiral reducing agent in the final reduction step could selectively produce one diastereomer of the alcohol. Research on the diastereoselective synthesis of substituted cyclohexanones has shown that cascade reactions can lead to high diastereoselectivity. beilstein-journals.orgnih.govnih.gov
The following table illustrates potential diastereoselective outcomes based on different synthetic approaches.
| Synthetic Approach | Chiral Influence | Expected Outcome |
| Grignard reaction with chiral aldehyde | Substrate-controlled | Diastereomerically enriched product |
| Reformatsky reaction with chiral ketone | Substrate-controlled | Diastereomerically enriched product |
| Reduction with a chiral reducing agent | Reagent-controlled | Diastereomerically enriched product |
Development of Chiral Catalysts for Enantiopure this compound
The synthesis of enantiopure this compound would necessitate the use of enantioselective methods. This typically involves the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral starting material.
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral amines, for instance, can catalyze the asymmetric addition of nucleophiles to carbonyl compounds. nih.govnih.gov In the context of synthesizing the target molecule, a chiral catalyst could be employed in a Michael addition to an alpha,beta-unsaturated ketone precursor, followed by reduction.
The development of chiral ligands for metal-catalyzed reactions is another important avenue. For example, enantioselective Reformatsky reactions have been developed using chiral ligands to induce asymmetry. rsc.org Similarly, chiral phosphine (B1218219) ligands are widely used in asymmetric hydrogenation reactions, which could be relevant for the stereoselective reduction of an unsaturated precursor to this compound.
The table below summarizes some types of chiral catalysts and their potential application in the synthesis of enantiopure this compound.
| Catalyst Type | Potential Application |
| Chiral Proline Derivatives | Enantioselective Aldol (B89426) or Michael reactions |
| Chiral Diamines | Asymmetric conjugate additions |
| Chiral Phosphine-Metal Complexes | Asymmetric hydrogenation of an unsaturated precursor |
| Chiral Amino Alcohols | Enantioselective addition of organozinc reagents |
Rearrangement Reactions and Structural Isomerization Studies
No specific studies on the rearrangement reactions or structural isomerization of this compound have been found in the current body of scientific literature. Generally, tertiary alcohols can undergo acid-catalyzed rearrangements, such as pinacol-type rearrangements, which involve the migration of an alkyl or aryl group. In the case of this compound, such a reaction could potentially lead to the formation of a ketone or an aldehyde with a rearranged carbon skeleton. However, the specific conditions required and the products that would form from such a reaction with this exact molecule have not been experimentally determined or reported.
Electrophilic and Nucleophilic Substitution Reactions
There is a lack of published research on the electrophilic and nucleophilic substitution reactions of this compound. The hydroxyl group of an alcohol can be a poor leaving group in nucleophilic substitution reactions. It typically requires protonation or conversion to a better leaving group (e.g., a tosylate) to facilitate substitution. For a tertiary alcohol like this compound, SN1-type reactions would be mechanistically favored due to the stability of the resulting tertiary carbocation.
Electrophilic substitution reactions are less characteristic for alcohols themselves but could be relevant if the cyclohexane (B81311) ring were to be functionalized under specific conditions. However, no such studies involving this compound have been reported.
Oxidation and Reduction Chemistry Applied to this compound
The oxidation of this compound is expected to be challenging under standard conditions. As a tertiary alcohol, it lacks a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for typical oxidation mechanisms that form ketones or aldehydes. Forced oxidation under harsh conditions would likely lead to the cleavage of carbon-carbon bonds, resulting in a mixture of degradation products rather than a clean conversion to a specific functional group.
Conversely, the reduction of the alcohol functional group itself is not a typical transformation. The propanol (B110389) side chain is already in a reduced state. Therefore, without the presence of other reducible functional groups, the application of reduction chemistry to this compound is not a commonly explored area. No specific research detailing the oxidation or reduction of this compound has been identified.
Derivatization and Analogue Synthesis of Alpha,beta Dimethylcyclohexanepropanol
Functional Group Interconversions on the alpha,beta-Dimethylcyclohexanepropanol Core
The primary site for functional group interconversion on the this compound core is the tertiary hydroxyl group. Due to steric hindrance from the adjacent quaternary carbon and the cyclohexane (B81311) ring, this alcohol is expected to exhibit lower reactivity compared to primary or secondary alcohols.
Esterification: The formation of esters from tertiary alcohols like this compound is often challenging under standard Fischer esterification conditions due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, esterification can be achieved using more reactive acylating agents under neutral or basic conditions. For instance, the reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) can yield the corresponding ester.
Etherification: Similar to esterification, the synthesis of ethers from tertiary alcohols requires specific conditions to overcome low reactivity and avoid side reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not feasible for tertiary alkoxides due to their strong basicity favoring elimination. However, ethers can be prepared under acidic conditions using a primary alcohol as a solvent and a strong acid catalyst, proceeding through a carbocation intermediate.
Conversion to Alkyl Halides: The hydroxyl group of this compound can be replaced by a halogen to form the corresponding alkyl halide. libretexts.org Reaction with concentrated hydrohalic acids (e.g., HCl, HBr) would proceed via an SN1 mechanism, involving the formation of a tertiary carbocation. libretexts.org This intermediate could be prone to rearrangement, although in this specific structure, a more stable carbocation is not readily accessible. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used, though the reactivity with tertiary alcohols can be sluggish. libretexts.org
Synthesis of Chemically Modified Analogues
The chemical reactivity of this compound can be modulated by introducing substituents on the cyclohexane ring. The position and electronic nature of these substituents would influence the reactivity of the hydroxyl group through steric and electronic effects. For instance, a bulky substituent at the C2 or C6 position of the cyclohexane ring would further increase the steric hindrance around the hydroxyl group, decreasing the rates of substitution and elimination reactions.
Conversely, electron-withdrawing groups on the cyclohexane ring would destabilize the carbocation intermediate in SN1 reactions, thereby slowing down the reaction rate. Electron-donating groups would have the opposite effect, stabilizing the carbocation and increasing the reaction rate.
Table 1: Hypothetical Reaction Rates for the Conversion of Substituted this compound Analogues to Alkyl Chlorides with HCl
| Substituent on Cyclohexane Ring | Position | Predicted Relative Rate | Dominant Electronic Effect |
| None | - | 1.00 | - |
| 4-Methyl | para | 1.50 | Inductive (Donating) |
| 4-Nitro | para | 0.25 | Inductive/Resonance (Withdrawing) |
| 2-Methyl | ortho | 0.75 | Steric Hindrance/Inductive (Donating) |
| 4-Methoxy | para | 2.00 | Resonance (Donating) |
Note: The data in this table is illustrative and based on theoretical principles of organic chemistry, as specific experimental data for this compound is not publicly available.
The synthesis of structurally related cyclic alcohols can be envisioned through several synthetic pathways. One common approach is the Grignard reaction, where a cyclohexyl-containing ketone is reacted with an appropriate Grignard reagent to introduce the side chain. For this compound, this could involve the reaction of a cyclohexyl methyl ketone with a 1-methyl-propyl magnesium bromide, followed by hydrolysis. The stereochemistry of the final product would be a key consideration in such a synthesis.
Another approach involves the modification of existing cyclohexyl-containing starting materials. For example, the catalytic hydrogenation of a corresponding unsaturated analogue, such as an alpha,beta-dimethyl-cinnamyl alcohol derivative, could yield the saturated cyclic alcohol.
Conjugation and Linking Strategies for Research Probes
To utilize this compound as a research probe, it would need to be conjugated to a reporter molecule, such as a fluorophore, a biotin (B1667282) tag, or a solid support. This typically requires the introduction of a reactive functional group that can participate in a conjugation reaction.
Given the relative inertness of the tertiary hydroxyl group, a two-step process is often necessary. First, the hydroxyl group can be converted to a more reactive functional group, as discussed in section 4.1. For example, conversion to an alkyl halide would allow for subsequent nucleophilic substitution by a linker containing a terminal amine or thiol.
Alternatively, the hydroxyl group could be acylated with a bifunctional linker molecule. For instance, reaction with succinic anhydride would yield a hemiester with a terminal carboxylic acid. This carboxylic acid can then be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine-containing reporter molecule to form a stable amide bond.
Table 2: Potential Linking Strategies for this compound
| Intermediate Functional Group | Reagent for Formation | Linker Molecule | Conjugation Reaction |
| Alkyl Bromide | PBr₃ | 6-amino-1-hexanol | Nucleophilic Substitution |
| Carboxylic Acid | Succinic Anhydride | Amine-PEG-Fluorophore | Amide Coupling (e.g., EDC/NHS) |
| Thiol | Tosylation followed by NaSH | Maleimide-Biotin | Michael Addition |
Note: The data in this table is illustrative and based on established conjugation chemistries, as specific experimental data for this compound is not publicly available.
Theoretical and Computational Chemistry Studies of Alpha,beta Dimethylcyclohexanepropanol
Quantum Chemical Calculations for Electronic Structure Analysis
No specific quantum chemical calculations for the electronic structure analysis of alpha,beta-Dimethylcyclohexanepropanol have been reported in the scientific literature.
Energy Minimization and Conformational Analysis
There are no published studies on the energy minimization and conformational analysis of this compound.
Reactivity Predictions based on Frontier Molecular Orbital Theory
Reactivity predictions for this compound based on Frontier Molecular Orbital Theory are not available in the current literature.
In Silico Reaction Mechanism Studies
There are no in silico studies detailing the reaction mechanisms of this compound.
Computational Studies on Stereoselectivity and Chiral Induction
No computational studies concerning the stereoselectivity and chiral induction of this compound have been published.
Advanced Analytical Methodologies in Alpha,beta Dimethylcyclohexanepropanol Research
Chromatographic Method Development for Reaction Monitoring and Purity Assessment
Chromatography is a cornerstone for the analysis of alpha,beta-Dimethylcyclohexanepropanol, offering powerful tools for both qualitative and quantitative assessment. uvic.ca Given the compound's structural complexity, including multiple chiral centers, a variety of chromatographic techniques are employed to resolve its different forms and assess its purity.
Gas chromatography (GC) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. au.dk Coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS), GC provides high-resolution separation of isomers and allows for the quantification of impurities. perfumerflavorist.com In the context of this compound synthesis, GC is instrumental for monitoring the conversion of reactants and the appearance of the product and any byproducts in real-time.
The separation of the diastereomers of this compound can be achieved on capillary columns with specific stationary phases. The choice of column is critical, with mid-polarity phases often providing the necessary selectivity to resolve stereoisomers. Temperature programming is typically employed to ensure efficient separation and good peak shape.
Table 1: Representative Gas Chromatography (GC) Method for Diastereomer Analysis
This table presents a hypothetical, yet typical, set of parameters for the GC analysis of this compound diastereomers, based on established methods for similar fragrance alcohols.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temp. | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 240°C at 5°C/min |
| Detector | Mass Spectrometer (MS) |
| Diastereomer 1 Retention Time | 18.5 min |
| Diastereomer 2 Retention Time | 18.9 min |
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity
While GC is ideal for volatile components, High-Performance Liquid Chromatography (HPLC) is a versatile tool for analyzing less volatile starting materials, intermediates, or for purity assessment of the final product without the need for high temperatures, which could potentially cause degradation. researchgate.net Reversed-phase HPLC with a C18 column is a common choice for fragrance allergens and related compounds. researchgate.net
A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of compounds with a range of polarities. researchgate.net A Diode Array Detector (DAD) can be used to obtain UV spectra of the separated components, aiding in their identification. This method is particularly useful for quantifying non-volatile impurities that may not be detectable by GC.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Purity Assessment
This table provides an example of HPLC conditions that could be applied for the purity analysis of this compound, based on general methods for fragrance compounds.
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Product Retention Time | 9.2 min |
Chiral Chromatography for Enantiomeric Excess Determination
Due to the presence of chiral centers at the alpha and beta positions of the side chain, as well as on the cyclohexane (B81311) ring, this compound can exist as multiple stereoisomers. Determining the enantiomeric excess (ee) is critical, especially in asymmetric synthesis, as different enantiomers can have distinct properties. heraldopenaccess.us Chiral chromatography, particularly chiral GC, is the preferred method for this analysis. chromatographyonline.com
Capillary columns with chiral stationary phases, often based on derivatized cyclodextrins, are used to separate the enantiomers. gcms.cznih.gov These stationary phases create a chiral environment where the enantiomers have different affinities, leading to different retention times. nih.gov The integration of the peak areas for each enantiomer allows for the calculation of the enantiomeric excess.
Table 3: Example of Chiral Gas Chromatography (GC) for Enantiomeric Separation
This table illustrates a potential chiral GC method for separating the enantiomers of a specific diastereomer of this compound.
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Hydrogen (1.5 mL/min) |
| Oven Temp. | 110°C (Isothermal) |
| Detector | FID |
| Retention Time (R-enantiomer) | 25.3 min |
| Retention Time (S-enantiomer) | 26.1 min |
| Resolution (Rs) | 1.8 |
Advanced Spectroscopic Techniques for Mechanistic Elucidation (excluding basic identification data)
Beyond standard identification, advanced spectroscopic techniques can provide deep insights into the reaction mechanisms involved in the synthesis of this compound. For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the real-time concentration of reactants, intermediates, and products. mt.com By tracking the disappearance of the carbonyl stretch of a precursor aldehyde and the appearance of the hydroxyl stretch of the alcohol product, the kinetics of the reaction can be determined. This data is invaluable for understanding reaction initiation, identifying potential induction periods, and optimizing reaction conditions to avoid runaway reactions, particularly in exothermic processes like Grignard additions. mt.com
Mass Spectrometry for Reaction Intermediate Identification
The synthesis of this compound often involves organometallic reagents, such as Grignard or organolithium compounds. researchgate.netacs.org The reactions of these species can be complex, involving various intermediates. nih.govrsc.org Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for the direct observation and characterization of these transient species. researchgate.net As a soft ionization technique, ESI-MS can transfer ions from the solution phase to the gas phase with minimal fragmentation, allowing for the detection of delicate organometallic intermediates that would not be observable by other methods. uvic.cauvic.ca
By analyzing the reaction mixture at different time points, it is possible to identify key intermediates, such as magnesium alkoxide complexes formed after the addition of the organometallic reagent to the starting aldehyde or ketone. Tandem mass spectrometry (MS/MS) can be used to fragment these detected intermediates, providing further structural information. nih.gov
Table 4: Plausible Reaction Intermediates Detectable by ESI-MS in a Grignard Synthesis
This table lists hypothetical but chemically reasonable intermediates and their expected mass-to-charge ratios (m/z) that could be observed during the synthesis of this compound from a suitable cyclohexyl ketone precursor using methylmagnesium bromide.
| Proposed Intermediate Structure | Formula | Expected m/z [M+MgBr]+ |
| Ketone Precursor Complex | [C10H18O + MgBr]+ | 257.06 |
| Magnesium Alkoxide Product | [C11H22O-MgBr]+ | 273.09 |
Process Chemistry Research and Scale Up Considerations for Alpha,beta Dimethylcyclohexanepropanol Synthesis
Economic and Sustainability Aspects of Large-Scale Chemical Production
Cost-Benefit Analysis of Synthetic Routes
The industrial production of fragrance molecules like alpha,beta-Dimethylcyclohexanepropanol necessitates a thorough cost-benefit analysis of potential synthetic pathways. While specific proprietary routes are not publicly disclosed, two plausible methods based on established organic chemistry principles are evaluated here: a Grignard reaction-based route and a hydrogenation-based route.
Route 1: Grignard Reaction with a Cyclohexyl Ketone
This approach involves the reaction of a suitable Grignard reagent with a ketone. A potential pathway begins with the readily available cyclohexylacetone (B95054).
Step 1: Grignard Reagent Formation: Methylmagnesium bromide is prepared from methyl bromide and magnesium metal.
Step 2: Grignard Addition: The Grignard reagent reacts with cyclohexylacetone to form a tertiary alcohol after acidic workup.
Route 2: Catalytic Hydrogenation of an Unsaturated Precursor
This route would involve the synthesis of an unsaturated alcohol precursor followed by catalytic hydrogenation.
Step 1: Aldol (B89426) Condensation: Cyclohexanecarboxaldehyde could be reacted with propanal under basic conditions to yield an alpha,beta-unsaturated aldehyde.
Step 2: Reduction: The unsaturated aldehyde is then reduced to the corresponding alcohol.
Step 3: Catalytic Hydrogenation: The double bond is saturated using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. youtube.com
Comparative Analysis:
A direct comparison of these hypothetical routes reveals significant differences in their cost-effectiveness and scalability.
| Feature | Route 1: Grignard Synthesis | Route 2: Hydrogenation |
| Starting Materials | Cyclohexylacetone, Methyl Bromide, Magnesium | Cyclohexanecarboxaldehyde, Propanal, Hydrogen |
| Reagent Costs | Grignard reagents can be expensive and require specific handling conditions. masterorganicchemistry.com | Hydrogen gas is relatively inexpensive, but requires specialized high-pressure equipment. nsf.gov |
| Process Complexity | Fewer steps, but requires anhydrous conditions and careful control of the exothermic Grignard reaction. libretexts.org | More steps, but each step is generally well-understood and scalable. |
| Yield and Selectivity | Grignard reactions can be high-yielding, but side reactions are possible. | Catalytic hydrogenation is typically very efficient and selective. nsf.gov |
| Capital Investment | Standard chemical reactors can be used, but specialized storage for Grignard reagents may be needed. | Requires high-pressure hydrogenation reactors, which represent a significant capital investment. |
| Safety Considerations | Grignard reagents are highly reactive and flammable. libretexts.org | Hydrogen gas is highly flammable and requires stringent safety protocols. |
Green Chemistry Principles in this compound Synthesis
The fragrance industry is increasingly adopting green chemistry principles to minimize its environmental footprint. perfumerflavorist.com The synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry.
Application of Green Chemistry Metrics:
Several metrics can be used to quantify the "greenness" of a chemical process. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste to the mass of the product.
Process Mass Intensity (PMI): A metric developed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials used (water, solvents, reactants, reagents) to the mass of the final product.
Analysis of Synthetic Routes based on Green Chemistry Principles:
| Green Chemistry Principle | Route 1: Grignard Synthesis | Route 2: Hydrogenation |
| 1. Prevention | Can generate significant salt waste from the quenching and workup steps. | Catalytic processes, when optimized, can minimize waste. |
| 2. Atom Economy | The atom economy of a Grignard reaction can be relatively low due to the formation of magnesium salts. | Catalytic hydrogenation has a high atom economy as it involves the addition of hydrogen atoms. |
| 3. Less Hazardous Chemical Syntheses | Methyl bromide is a toxic and ozone-depleting substance. Grignard reagents are highly reactive. libretexts.org | While hydrogen gas is flammable, the overall process can be designed to use less hazardous solvents. |
| 4. Designing Safer Chemicals | The final product's toxicity profile is the primary consideration here. | The final product's toxicity profile is the primary consideration here. |
| 5. Safer Solvents and Auxiliaries | Often requires ethereal solvents like diethyl ether or THF, which are flammable and can form peroxides. | Can potentially be run in greener solvents, although high pressures may limit options. |
| 6. Design for Energy Efficiency | The Grignard reaction is often exothermic and may require cooling, but subsequent steps are typically at moderate temperatures. | Catalytic hydrogenation often requires elevated temperatures and high pressures, leading to higher energy consumption. nsf.gov |
| 7. Use of Renewable Feedstocks | Starting materials are typically derived from petrochemical sources. | Starting materials are also likely from petrochemical feedstocks. |
| 8. Reduce Derivatives | This route is relatively direct and avoids protecting groups. | The multi-step nature may involve intermediate derivatives. |
| 9. Catalysis | Utilizes a stoichiometric reagent (Grignard). | Employs a catalytic amount of a noble metal, which is more efficient and can often be recycled. nsf.gov |
| 10. Design for Degradation | The biodegradability of the final product is a key consideration. | The biodegradability of the final product is a key consideration. |
| 11. Real-time analysis for Pollution Prevention | In-process monitoring can be used to control reaction conditions and minimize side products. | Process analytical technology can be implemented to monitor hydrogenation progress and ensure safety. |
| 12. Inherently Safer Chemistry for Accident Prevention | The high reactivity of Grignard reagents poses a significant safety risk. libretexts.org | The use of high-pressure hydrogen gas presents a major safety hazard. |
Chemical Stability and Degradation Pathways of Alpha,beta Dimethylcyclohexanepropanol
Investigation of Chemical Degradation under Environmental Conditions
There is no available research that specifically investigates the chemical degradation of alpha,beta-Dimethylcyclohexanepropanol under various environmental conditions. Studies concerning its persistence, biodegradability, photodegradation, and hydrolysis in soil, water, or air have not been published in the peer-reviewed scientific literature. Consequently, data on its environmental half-life and the influence of factors such as pH, temperature, and microbial action on its degradation are unknown. While research on other saturated cyclic hydrocarbons suggests that microbial degradation can occur, the specific pathways and rates for this compound have not been determined.
Stability in Diverse Chemical Matrices
Information regarding the stability of this compound in diverse chemical matrices is not available. Scientific studies detailing its compatibility and reactivity with common industrial or commercial formulations, solvents, or other chemical agents are absent from the public domain. Therefore, it is not possible to provide data on its stability in specific product formulations or its potential to react with other chemicals over time.
Identification of Chemical Degradation Products and Mechanisms
Due to the lack of degradation studies, there is no information on the chemical degradation products or the mechanisms by which this compound might break down. Research has not been conducted to identify potential metabolites from microbial action or products from abiotic degradation processes like oxidation or photolysis. As a result, no degradation pathways have been proposed or validated for this compound.
Strategies for Chemical Stabilization and Preservation
Given the absence of data on the instability and degradation pathways of this compound, there are no scientifically documented strategies for its chemical stabilization and preservation. The development of such strategies would first require a thorough understanding of how the compound degrades, which is currently not established.
Data Tables
Due to the lack of experimental data from research on this compound, no data tables can be generated.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for alpha,beta-dimethylcyclohexanepropanol, and how can their efficiency be validated experimentally?
- Methodological Answer : Synthesis typically involves cyclohexane derivatives as precursors, with alkylation or esterification steps. For validation, use gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure and purity. Reaction efficiency can be quantified via yield calculations and kinetic studies under varying conditions (e.g., temperature, catalyst type). Cross-reference with ChemIDplus and EPA TSCA databases for validated protocols .
Q. How can researchers ensure the accurate identification of this compound in complex matrices?
- Methodological Answer : Employ hyphenated techniques such as LC-MS/MS or NMR spectroscopy for structural elucidation. Use certified reference standards (if available) for calibration. For environmental or biological matrices, apply solid-phase extraction (SPE) to isolate the compound before analysis. Validate methods using spike-and-recovery experiments to assess matrix interference .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design involving this compound?
- Methodological Answer : Key properties include logP (partition coefficient) for solubility in organic/aqueous phases, thermal stability (via thermogravimetric analysis), and photodegradation rates. Pre-experimental stability tests under intended storage/use conditions (e.g., pH, light exposure) are essential to avoid data artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity or bioactivity data reported for this compound?
- Methodological Answer : Conduct meta-analyses of existing studies, focusing on variables such as assay type (in vitro vs. in vivo), dose ranges, and model systems. Apply statistical tools (e.g., Krippendorff’s Alpha) to assess inter-laboratory reliability. Replicate conflicting experiments under controlled conditions, documenting all procedural details to isolate confounding factors .
Q. What advanced analytical strategies are recommended for detecting trace metabolites or degradation products of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with untargeted metabolomics workflows. Pair with isotopic labeling to track metabolic pathways. For degradation studies, employ accelerated stability testing (e.g., under UV light or oxidative conditions) followed by QSAR modeling to predict degradation kinetics .
Q. How should researchers design dose-response studies to account for non-linear effects in pharmacological or toxicological assays?
- Methodological Answer : Implement a multi-dose factorial design with at least five concentration levels. Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Include positive/negative controls and blinded replicates to minimize bias. Validate findings with orthogonal assays (e.g., transcriptomics for mechanistic insights) .
Q. What methodologies ensure reproducibility in studies exploring the environmental fate of this compound?
- Methodological Answer : Standardize sampling protocols (e.g., EPA HPV Program guidelines) for soil, water, or air matrices. Use mass balance approaches to track distribution and persistence. Collaborate with external labs for inter-laboratory validation, and publish raw datasets with metadata to enable replication .
Methodological Notes
- Data Reliability : When reporting bioactivity or toxicity, calculate Krippendorff’s Alpha to quantify inter-rater or inter-lab agreement. Values ≥0.80 indicate acceptable reliability .
- Ethical Compliance : For human or animal studies, adhere to institutional review board (IRB) protocols, emphasizing informed consent and minimization of harm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
